molecular formula C23H22N2O3 B304052 N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide

N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide

カタログ番号 B304052
分子量: 374.4 g/mol
InChIキー: UDKBFAMXBMLJTL-STZFKDTASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide, commonly known as FTI-277, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a member of a class of compounds known as farnesyltransferase inhibitors, which target the farnesyltransferase enzyme that is involved in the processing of a number of proteins that are important in cancer cell growth and survival.

作用機序

FTI-277 works by inhibiting the activity of the farnesyltransferase enzyme, which is involved in the processing of a number of proteins that are important in cancer cell growth and survival. By inhibiting this enzyme, FTI-277 prevents the production of these proteins and thereby disrupts the signaling pathways that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
FTI-277 has been shown to have a number of biochemical and physiological effects in cancer cells. These include inhibition of cell growth, induction of apoptosis (programmed cell death), and disruption of cell signaling pathways. FTI-277 has also been shown to have effects on the immune system, including the activation of immune cells that can help to fight cancer.

実験室実験の利点と制限

One advantage of using FTI-277 in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. However, one limitation of using FTI-277 is that it can be difficult to work with due to its low solubility in water and other common solvents. Additionally, the use of FTI-277 in lab experiments may not fully replicate the conditions of cancer cells in the human body, and further research is needed to determine the full potential of this compound in cancer treatment.

将来の方向性

There are a number of potential future directions for research on FTI-277. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further research is needed to determine the full range of cancers that can be treated with FTI-277, as well as the optimal dosing and administration strategies for this compound. Finally, there is potential for the development of new farnesyltransferase inhibitors that are even more effective than FTI-277, and that may have fewer side effects.

合成法

FTI-277 can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of the Horner-Wadsworth-Emmons reaction. The synthesis of FTI-277 typically involves the use of multiple steps and the use of specialized equipment and reagents.

科学的研究の応用

FTI-277 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth and survival of a number of different types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. FTI-277 has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.

特性

製品名

N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide

分子式

C23H22N2O3

分子量

374.4 g/mol

IUPAC名

N-[(Z)-1-(furan-2-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H22N2O3/c1-15-6-10-19(11-7-15)24-23(27)21(14-20-5-4-12-28-20)25-22(26)18-9-8-16(2)17(3)13-18/h4-14H,1-3H3,(H,24,27)(H,25,26)/b21-14-

InChIキー

UDKBFAMXBMLJTL-STZFKDTASA-N

異性体SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC(=C(C=C3)C)C

SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=C(C=C3)C)C

正規SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=C(C=C3)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。